molecular formula C10H11NO2 B13563736 5-(O-tolyl)oxazolidin-2-one

5-(O-tolyl)oxazolidin-2-one

Cat. No.: B13563736
M. Wt: 177.20 g/mol
InChI Key: MSIRYXHMZMSXEX-UHFFFAOYSA-N
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Description

5-(O-tolyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with an O-tolyl group attached to the nitrogen atom. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(O-tolyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of O-tolylamine with ethylene carbonate under basic conditions to form the oxazolidinone ring. Another approach involves the use of N-alkoxycarbonyl amino alcohols, which can be cyclized using various reagents and catalysts .

Industrial Production Methods

Industrial production of oxazolidinones often employs scalable and efficient synthetic routes. For instance, the use of hypervalent iodine compounds in the intramolecular cyclization of N-allylcarbamates has been proposed for large-scale synthesis . Additionally, the Curtius rearrangement of substituted thiazolidinethiones can be used to produce 4,5-disubstituted oxazolidin-2-ones .

Chemical Reactions Analysis

Types of Reactions

5-(O-tolyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxazolidinone ring.

Mechanism of Action

The mechanism of action of 5-(O-tolyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for most bacteria but can be bactericidal for certain strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(O-tolyl)oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the O-tolyl group can enhance its binding affinity to bacterial ribosomes, making it a valuable compound for developing new antibacterial agents .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-7-4-2-3-5-8(7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

MSIRYXHMZMSXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNC(=O)O2

Origin of Product

United States

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